N-[[4-[[[4-(hydroxymethyl)oxan-4-yl]-methylamino]methyl]-1,3-thiazol-2-yl]methyl]benzamide
Description
N-[[4-[[[4-(hydroxymethyl)oxan-4-yl]-methylamino]methyl]-1,3-thiazol-2-yl]methyl]benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring, which is further connected to a substituted oxane ring
Properties
IUPAC Name |
N-[[4-[[[4-(hydroxymethyl)oxan-4-yl]-methylamino]methyl]-1,3-thiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-22(19(14-23)7-9-25-10-8-19)12-16-13-26-17(21-16)11-20-18(24)15-5-3-2-4-6-15/h2-6,13,23H,7-12,14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDNNMMZBODSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC(=N1)CNC(=O)C2=CC=CC=C2)C3(CCOCC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[[[4-(hydroxymethyl)oxan-4-yl]-methylamino]methyl]-1,3-thiazol-2-yl]methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of the thiazole moiety. The final step involves the coupling of the benzamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistency and efficiency. The process would include rigorous purification steps, such as recrystallization and chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[[4-[[[4-(hydroxymethyl)oxan-4-yl]-methylamino]methyl]-1,3-thiazol-2-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the thiazole ring or the benzamide group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde derivatives, while reduction of the thiazole ring can produce thiazolidine compounds.
Scientific Research Applications
N-[[4-[[[4-(hydroxymethyl)oxan-4-yl]-methylamino]methyl]-1,3-thiazol-2-yl]methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[4-[[[4-(hydroxymethyl)oxan-4-yl]-methylamino]methyl]-1,3-thiazol-2-yl]methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The thiazole ring and benzamide group play crucial roles in these interactions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[[4-[[[4-(hydroxymethyl)oxan-4-yl]-methylamino]methyl]-1,3-thiazol-2-yl]methyl]benzamide: shares similarities with other benzamide derivatives and thiazole-containing compounds.
Benzamide derivatives: Known for their therapeutic applications, particularly in treating psychiatric disorders and cancer.
Thiazole-containing compounds: Widely studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
